molecular formula C15H13Br2NO2 B6630369 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide

Katalognummer B6630369
Molekulargewicht: 399.08 g/mol
InChI-Schlüssel: UZVMAAYCTSWUHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide, also known as DHMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHMB is a benzamide derivative with a molecular formula of C15H13Br2NO2 and a molecular weight of 430.08 g/mol. In

Wirkmechanismus

The mechanism of action of 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell survival, proliferation, and inflammation. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and promoting cell survival. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has also been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell proliferation and survival. Additionally, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and inflammation.
Biochemical and Physiological Effects
3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, neuroprotection, and anti-inflammatory effects. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has also been shown to modulate the expression of various genes involved in cell survival, proliferation, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has several advantages for lab experiments, including its relatively low toxicity, ease of synthesis, and ability to cross the blood-brain barrier. However, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide also has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide research, including exploring its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide and its downstream signaling pathways. Furthermore, the development of novel 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.

Synthesemethoden

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide can be synthesized through a multistep process involving bromination, protection of the hydroxyl group, and coupling with the amine group. The synthesis of 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been reported in several research studies, with slight variations in the reaction conditions and reagents used. The most common method involves the bromination of 3-hydroxybenzaldehyde with bromine in acetic acid, followed by protection of the hydroxyl group with a protecting group such as trimethylsilyl chloride. The protected intermediate is then coupled with N-methyl-3-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and melanoma. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In neuroprotection, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to protect against oxidative stress-induced neuronal damage and inhibit neuroinflammation. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide can cross the blood-brain barrier and exert its neuroprotective effects by modulating various signaling pathways involved in neuronal survival and inflammation.
In anti-inflammatory therapy, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.

Eigenschaften

IUPAC Name

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NO2/c1-18(9-10-3-2-4-14(19)5-10)15(20)11-6-12(16)8-13(17)7-11/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVMAAYCTSWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)O)C(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.